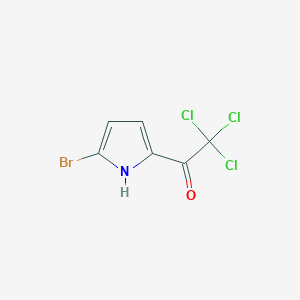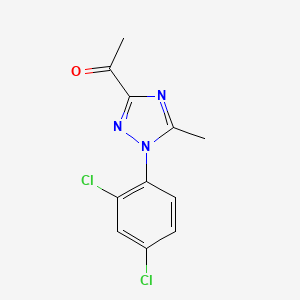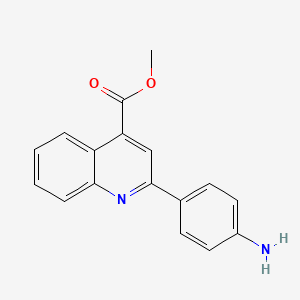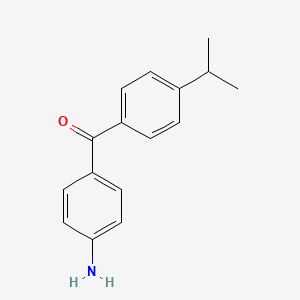
(4-Aminophenyl)(4-isopropylphenyl)methanone
Descripción general
Descripción
(4-Aminophenyl)(4-isopropylphenyl)methanone, also known as 4-APIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ketone derivative of 4-aminophenyl and 4-isopropylphenyl, which are aromatic compounds.
Mecanismo De Acción
The mechanism of action of (4-Aminophenyl)(4-isopropylphenyl)methanone involves the inhibition of certain enzymes that are involved in the development of cancer and other diseases. The compound binds to the active site of the enzyme and prevents its activity. This inhibition leads to the suppression of the disease-causing pathway, which ultimately leads to the prevention of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Aminophenyl)(4-isopropylphenyl)methanone have been extensively studied in vitro and in vivo. In vitro studies have shown that (4-Aminophenyl)(4-isopropylphenyl)methanone inhibits the activity of certain enzymes that are involved in the development of cancer and other diseases. In vivo studies have shown that (4-Aminophenyl)(4-isopropylphenyl)methanone has anti-tumor and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Aminophenyl)(4-isopropylphenyl)methanone in lab experiments is its high yield and purity. The compound can be synthesized in large quantities with high purity, which is essential for conducting experiments. However, one of the limitations of using (4-Aminophenyl)(4-isopropylphenyl)methanone in lab experiments is its cost. The compound is relatively expensive compared to other reagents, which can be a limiting factor for some researchers.
Direcciones Futuras
There are several future directions for the research on (4-Aminophenyl)(4-isopropylphenyl)methanone. One of the directions is the development of novel inhibitors of disease-causing enzymes using (4-Aminophenyl)(4-isopropylphenyl)methanone as a building block. Another direction is the synthesis of novel materials with unique properties using (4-Aminophenyl)(4-isopropylphenyl)methanone as a building block. Additionally, the study of the pharmacokinetics and pharmacodynamics of (4-Aminophenyl)(4-isopropylphenyl)methanone can provide valuable insights into its potential applications in medicine. Finally, the investigation of the toxicity and safety profile of (4-Aminophenyl)(4-isopropylphenyl)methanone can pave the way for its use in clinical trials.
Conclusion:
In conclusion, (4-Aminophenyl)(4-isopropylphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be synthesized using a simple and efficient method and has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. The mechanism of action of (4-Aminophenyl)(4-isopropylphenyl)methanone involves the inhibition of certain enzymes that are involved in the development of cancer and other diseases. The compound has shown promising results in vitro and in vivo and has several advantages and limitations for lab experiments. Finally, there are several future directions for the research on (4-Aminophenyl)(4-isopropylphenyl)methanone, which can lead to the development of novel inhibitors, materials, and potential drugs.
Aplicaciones Científicas De Investigación
(4-Aminophenyl)(4-isopropylphenyl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (4-Aminophenyl)(4-isopropylphenyl)methanone has shown promising results as an inhibitor of certain enzymes that are involved in the development of cancer and other diseases. In material science, (4-Aminophenyl)(4-isopropylphenyl)methanone has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, (4-Aminophenyl)(4-isopropylphenyl)methanone has been used as a reagent for the synthesis of various compounds.
Propiedades
IUPAC Name |
(4-aminophenyl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWKEYACSTXUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960727 | |
| Record name | (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(4-isopropylphenyl)methanone | |
CAS RN |
40292-22-6 | |
| Record name | (4-Aminophenyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40292-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-4'-isopropylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-4'-isopropylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

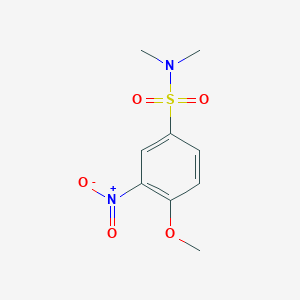

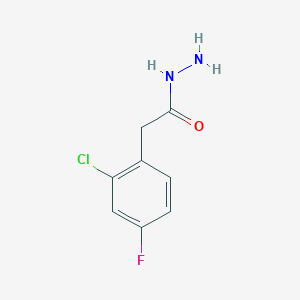
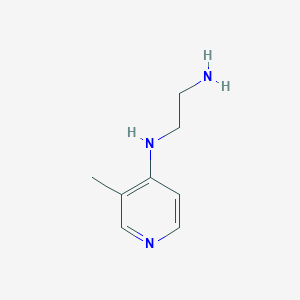


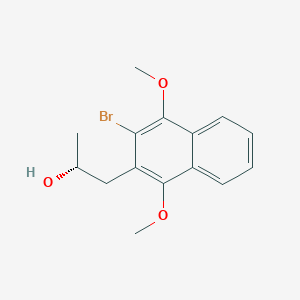

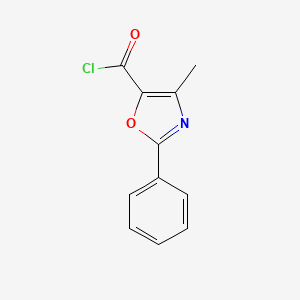
![2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1615236.png)

